
Qstatin
Overview
Description
QStatin (1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole) is a selective quorum sensing (QS) inhibitor targeting SmcR, a LuxR homologue in Vibrio vulnificus and other pathogenic Vibrio species. QS is a bacterial communication system regulating virulence, biofilm formation, and host colonization. This compound binds to SmcR's ligand-binding pocket, altering its structural flexibility and DNA-binding affinity, thereby disrupting QS-regulated gene expression . It exhibits an EC50 of 208.9 nM and demonstrates pan-QS inhibitory activity across Vibrio species, including V. harveyi, V. parahaemolyticus, and V. anguillarum, without affecting bacterial viability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Qstatin involves several key steps:
Bromination: The starting material, thiophene, undergoes bromination to introduce a bromine atom at the 5-position.
Sulfonylation: The brominated thiophene is then subjected to sulfonylation to attach a sulfonyl group.
Pyrazole Formation: The final step involves the formation of the pyrazole ring through a cyclization reaction with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control and the use of catalysts, are employed to enhance yield and purity. The process also includes purification steps like recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Qstatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products
Scientific Research Applications
Chemistry and Molecular Biology
- Quorum Sensing Studies : Qstatin serves as a valuable tool for studying quorum sensing mechanisms. Its ability to inhibit the SmcR protein allows researchers to investigate the regulatory pathways involved in bacterial communication and virulence expression .
- Structural Analysis : High-throughput screening has identified this compound as a potent inhibitor of SmcR activity. Structural studies reveal that it binds tightly to the ligand-binding pocket of SmcR, altering its transcriptional regulatory activity and affecting gene expression related to virulence and motility .
Microbiology
- Pathogenicity Control : The compound has shown effectiveness in attenuating virulence factors in Vibrio species such as Vibrio vulnificus. For instance, this compound reduced the expression of proteases and elastases, which are crucial for bacterial pathogenicity .
- Biofilm Dynamics : By disrupting quorum sensing, this compound impacts biofilm formation, a critical factor in the survival and persistence of pathogenic bacteria in marine environments .
Aquaculture
- Disease Management : In aquaculture, particularly with penaeid shrimp hatcheries, this compound's ability to inhibit Vibrio species is vital for managing vibriosis—a disease that significantly affects shrimp yields. The compound provides an alternative to traditional antibiotics by targeting bacterial communication instead of growth .
- Sustainability : The use of this compound may enhance the sustainability of marine farming practices by reducing reliance on conventional antimicrobial agents, which can lead to resistance issues .
Case Study 1: Inhibition of Virulence Factors
A study demonstrated that treatment with this compound resulted in a significant reduction in elastase activity in Vibrio vulnificus, indicating its potential as a therapeutic agent against pathogenic Vibrio infections. The half-maximal effective concentration (EC50) was found to be approximately 208.9 nM, showcasing its potency .
Case Study 2: Impact on Biofilm Formation
Research indicated that this compound treatment led to decreased biofilm formation in Vibrio species, which is crucial for their survival in aquatic environments. This finding highlights its application in controlling bacterial populations in aquaculture settings .
Mechanism of Action
Qstatin exerts its effects by binding to the SmcR protein, a LuxR homologue in Vibrio species. This binding alters the flexibility of the protein, disrupting its ability to regulate gene expression. As a result, the expression of genes involved in virulence, motility, and biofilm formation is reduced, leading to attenuated pathogenicity .
Comparison with Similar Compounds
Structural and Mechanistic Comparisons
Table 1: Key Features of QStatin and Comparable QS Inhibitors
Functional Advantages of this compound
Selectivity: this compound specifically targets conserved residues in Vibrio LuxR homologues (e.g., Phe129, His167), sparing non-Vibrio species .
Pan-QS Inhibition: Suppresses diverse QS-regulated phenotypes (e.g., bioluminescence, protease production, biofilm dispersion) in multiple Vibrio species .
Limitations and Challenges
- Species-Specific Efficacy : Thiophenesulfonamide inhibitors show reduced activity in Vibrio strains with divergent LuxR residues (e.g., Val or Leu substitutions at Phe129) .
- Structural Sensitivity : The pyrazole ring’s nitrogen atom is critical for this compound’s activity, as shown by the inactive Q-N analogue .
Biological Activity
QStatin, a compound identified as a selective inhibitor of quorum sensing (QS) in Vibrio species, has garnered attention for its potential applications in aquaculture and its unique mechanism of action. This article delves into the biological activity of this compound, supported by case studies, data tables, and research findings.
Overview of this compound
- Chemical Structure : this compound is chemically characterized as 1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole.
- Target : It specifically inhibits the SmcR protein, a LuxR homologue involved in QS regulation in Vibrio vulnificus and related species.
This compound operates by binding to a ligand-binding pocket in the SmcR protein, resulting in altered transcriptional regulation. This leads to a dysfunction in SmcR activity, which is crucial for the expression of virulence factors and biofilm formation.
Key Findings:
- Half-Maximal Effective Concentration (EC50) : The EC50 for this compound was determined to be 208.9 nM in inhibiting SmcR activity .
- Impact on Virulence Factors : this compound significantly reduces the activity of virulence factors such as protease and elastase in a dose-dependent manner without affecting the cellular levels of SmcR .
Effects on Quorum Sensing
This compound's inhibition of QS has been demonstrated across various Vibrio species. The compound effectively attenuates QS-regulated phenotypes, which are critical for the pathogenicity of these bacteria.
Data Table: Effects of this compound on QS Phenotypes
Phenotype | Effect of this compound | Reference |
---|---|---|
Virulence against Artemia franciscana | Attenuated | |
Biofilm formation | Reduced | |
Motility/Chemotaxis | Impaired |
Case Studies and Research Findings
Several studies have explored the efficacy and mechanisms of this compound:
- Transcriptome Analysis : Research has shown that this compound affects the expression of genes regulated by SmcR, leading to decreased virulence and biofilm formation .
- Electrophoretic Mobility Shift Assay (EMSA) : this compound was shown to reduce the DNA-binding affinity of SmcR for its target promoters, indicating its role in disrupting transcriptional regulation .
- Crystallographic Studies : Structural analysis revealed how this compound interacts with SmcR at the molecular level, confirming its potential as a selective QS inhibitor .
Q & A
Basic Research Questions
Q. What is the primary mechanism by which Qstatin inhibits quorum sensing in Vibrio species?
this compound selectively targets SmcR, a LuxR-type transcriptional regulator, by inducing structural flexibility that reduces its DNA-binding affinity. This disrupts the expression of SmcR-regulated genes, such as virulence factors and biofilm dispersion genes. Key methodologies to confirm this include electrophoretic mobility shift assays (EMSA) for in vitro DNA-binding analysis and chromatin immunoprecipitation (ChIP) for in vivo validation .
Q. What in vitro assays are recommended to assess this compound’s efficacy in quorum sensing inhibition?
Standard assays include:
- Bioluminescence reporter systems (e.g., luxCDABE operon in Vibrio campbellii) to measure transcriptional activity .
- Biofilm dispersion assays to quantify phenotypic outcomes of SmcR dysfunction .
- Electrophoretic mobility shift assays (EMSA) to evaluate SmcR-DNA binding affinity changes under this compound treatment .
Q. What structural features of this compound are critical for its activity?
The nitrogen atom in this compound’s chemical structure is essential for efficacy, as shown by analogue testing (e.g., Q-N, which lacks this atom, loses inhibitory activity). Structural validation methods include X-ray crystallography and small-angle X-ray scattering (SAXS) to resolve interactions with SmcR’s DNA-binding domain .
Advanced Research Questions
Q. How can researchers design experiments to validate this compound’s specificity for SmcR without off-target effects?
- Use ΔsmcR mutants treated with this compound and compare transcriptome profiles (via RNA-seq) to wild-type treated samples. Lack of differential gene expression in mutants confirms specificity .
- Include principal component analysis (PCA) to identify clustering patterns between this compound-treated wild-type and mutant strains .
- Validate non-SmcR-regulated genes as negative controls .
Q. How should researchers address contradictions in transcriptome data when this compound shows partial overlap with the SmcR regulon?
- Replicate experiments under standardized conditions (e.g., consistent this compound concentration, exposure time).
- Use qRT-PCR to validate expression changes in key SmcR-regulated genes (e.g., vvpE, flhF).
- Cross-reference with ChIP-seq data to distinguish direct SmcR targets from indirect effects .
- Apply statistical corrections (e.g., Benjamini-Hochberg) to account for false positives in large-scale transcriptomic datasets .
Q. What methodologies are recommended for determining this compound’s in vivo efficacy in infection models?
- Shrimp or zebrafish infection assays : Monitor survival rates and bacterial load post-Qstatin treatment.
- Dose-response studies : Establish therapeutic windows by varying this compound concentrations and measuring SmcR regulon suppression (via RNA-seq) .
- Control groups : Include ΔsmcR strains to isolate this compound-specific effects from background mutations .
Q. How can researchers optimize experimental designs to study this compound’s impact on SmcR conformational dynamics?
- Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map structural flexibility changes in SmcR upon this compound binding .
- Combine SAXS and molecular dynamics simulations to model this compound-induced conformational shifts .
- Validate findings with site-directed mutagenesis of SmcR residues implicated in this compound interaction .
Q. Methodological Guidance for Data Interpretation
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?
- Nonlinear regression models (e.g., log-dose vs. response) to calculate IC50 values for SmcR-DNA binding inhibition .
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare biofilm dispersion across treatment groups .
Q. How should researchers reconcile discrepancies between in vitro and in vivo this compound activity?
- Conduct pharmacokinetic studies to measure this compound stability and bioavailability in host environments.
- Use transcriptomic profiling to identify host-specific factors (e.g., immune responses) that modulate this compound efficacy .
Q. What validation steps are required when replicating this compound studies across Vibrio species?
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S2/c8-6-2-3-7(13-6)14(11,12)10-5-1-4-9-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRBBGFHILYDBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)S(=O)(=O)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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